3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Electrophoretic and Biocompatible Polymers
N-Methyl bis[(nonafluorobutane)sulfonyl]imide, related to sulfonyl compounds, served as an initiator for the polymerization of 2-oxazolines, leading to electrophoretic poly(2-oxazoline)s with pendent sulfone. These polymers, when hybridized with bioactive glass, showed potential for biocompatible coatings, possibly indicating the utility of sulfonyl-containing compounds like "3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one" in developing biocompatible materials T. Hayashi, A. Takasu, 2015.
Antimicrobial and Free Radical Scavenging Activities
Sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, showcasing the versatility of sulfonyl groups in synthesizing compounds with significant biological activities, were developed using a one-pot procedure. These compounds demonstrated potent antibacterial and free radical scavenging activities, highlighting the potential of sulfonyl-containing compounds in therapeutic applications Rakesh Sreerama et al., 2020.
Electrochemical Synthesis and Characterization
Electrochemical oxidation of zinc anode in the presence of [(4-methylphenyl)sulfonyl]-1H-amido-2-phenyl-2-oxazoline ligands produced zinc(II) complexes, indicating the relevance of sulfonyl-containing oxazolines in metal coordination chemistry. This study suggests potential applications in catalysis and material science J. Castro et al., 2002.
Synthons for Heterocyclic Compounds
1-Sulfonyl-1,2,3-triazoles, easily obtained via copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for generating reactive intermediates for synthesizing diverse heterocycles. This underlines the utility of sulfonyl groups in the facile construction of complex molecular architectures, pertinent to both synthetic and medicinal chemistry M. Zibinsky, V. Fokin, 2013.
Solid-Phase Synthesis of Heterocycles
Polymer-supported sulfonyl chloride facilitated the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing an innovative approach to heterocyclic compound synthesis. This technique could streamline the production of compounds with potential pharmacological activities P. Holte, L. Thijs, B. Zwanenburg, 1998.
Properties
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpropyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-12(14-8-9-18-13(14)15)19(16,17)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUFIULGGXUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N1CCOC1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.